3-Amino-2-bromo-4-picoline

Beschreibung

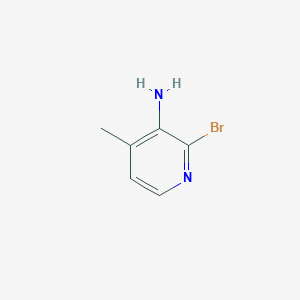

3-Amino-2-bromo-4-picoline (CAS: 126325-50-6) is a brominated aminopyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 201.04 g/mol . Structurally, it features a pyridine ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 2, and a methyl group (-CH₃) at position 2. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. Its high purity (97%) and commercial availability make it a valuable reagent in organic chemistry research .

Eigenschaften

IUPAC Name |

2-bromo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGNAHOAQQVKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560032 | |

| Record name | 2-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-50-6 | |

| Record name | 2-Bromo-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sandmeyer Reaction Approach

The Sandmeyer reaction enables direct bromination of aromatic amines via diazotization. In one protocol, 3-amino-4-methylpyridine is treated with hydrobromic acid (48% HBr) and bromine at -5°C, followed by sodium nitrite to generate the diazonium intermediate. Subsequent alkaline workup (pH 9) yields 3-bromo-4-methylpyridine. Adapting this method for 2-position selectivity requires careful control of reaction kinetics and temperature. For 3-amino-2-bromo-4-picoline, bromine must target the ortho position relative to the amino group.

Reaction Conditions

-

Step 1 : 3-Amino-4-methylpyridine (0.1 mol) in HBr (0.4 mol) at -5°C.

-

Step 3 : Sodium nitrite (40% solution) introduced below 0°C.

Modifying stoichiometry (e.g., excess Br₂) or using directing groups (e.g., sulfonic acid) could enhance ortho-bromination efficacy.

Multi-Step Synthesis via Nitro Reduction and Bromination

Hydrogenation of 4-Methyl-3-nitropyridine

Patent CN104945314A outlines a two-step synthesis starting from 4-methyl-3-nitropyridine. Catalytic hydrogenation (H₂, 60 psi) over Pd/C in methanol reduces the nitro group to amine, yielding 3-amino-4-methylpyridine. Subsequent bromination follows the Sandmeyer protocol.

Key Data

Diazotization and Bromination

The amine intermediate undergoes diazotization with NaNO₂/HBr, forming a diazonium salt that reacts with CuBr or HBr/Br₂ to install bromine. Regioselectivity is achieved by steric directing effects of the methyl group at position 4.

Boronic Acid-Mediated Synthesis

Suzuki-Miyaura Coupling Considerations

Patent CN104356057A employs 4-methylpyridine-3-boronic acid as a precursor. Treating with ammonium sulfate and CuO in acetonitrile/water introduces the amino group. Subsequent bromination could target the 2-position via electrophilic substitution.

Reaction Parameters

Bromination post-amination remains unexplored but could involve NBS (N-bromosuccinimide) or Br₂/FeBr₃.

Continuous Flow Synthesis Approaches

Alumina Column Reactors

Beilstein Journal of Organic Chemistry reports continuous synthesis of 2-bromo-4-methylnicotinonitrile, a CAPIC intermediate. Using Al₂O₃ columns at 95°C, bromination of enamine intermediates achieves 69% yield. Hydrolysis of the nitrile to amine could yield this compound.

Flow Chemistry Advantages

Comparative Analysis of Preparation Methods

Challenges :

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-bromo-4-picoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed:

Substitution Reactions: Products include 3-amino-2-hydroxy-4-picoline, 3-amino-2-alkoxy-4-picoline, etc.

Oxidation Reactions: Products include 3-nitro-2-bromo-4-picoline, 3-nitroso-2-bromo-4-picoline, etc.

Reduction Reactions: Products include this compound derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-2-bromo-4-picoline serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of:

- Antimicrobial Agents : It is involved in synthesizing compounds that exhibit antibacterial and antifungal activities.

- Anti-inflammatory Drugs : The compound has been studied for its potential role in developing drugs that target inflammatory pathways.

Agricultural Chemistry

In agrochemical applications, this compound is used to synthesize:

- Herbicides : It contributes to the formulation of selective herbicides that enhance crop protection.

- Pesticides : The compound is also employed in developing pesticides that are effective against various pests while being environmentally friendly.

Material Science

The unique properties of this compound make it valuable in material science:

- Polymer Production : It is used as a building block for specialized polymers, enhancing their durability and resistance to environmental factors.

- Coatings : The compound is involved in creating coatings with improved performance characteristics.

Biochemical Research

Researchers utilize this compound as a precursor for bioactive molecules, aiding in studies related to:

- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a useful tool for studying enzyme mechanisms and developing inhibitors.

- Biochemical Probes : It serves as a building block for novel biochemical probes that help elucidate biological processes and disease mechanisms.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, fluoro, and iodo counterparts. Bromine's larger size and polarizability lead to different interactions in chemical and biological systems.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that this compound could be effectively used to synthesize a series of antimicrobial agents with enhanced efficacy against resistant bacterial strains. The research highlighted its role as a critical intermediate in drug design.

Case Study 2: Development of Selective Herbicides

Research conducted on herbicide formulations showed that incorporating this compound significantly improved selectivity and efficacy against target weed species while minimizing impact on crops.

Case Study 3: Polymer Coatings

A project focused on developing advanced polymer coatings utilized this compound to enhance durability against environmental degradation, demonstrating its potential in material science applications.

Wirkmechanismus

The mechanism of action of 3-Amino-2-bromo-4-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of 3-Amino-2-bromo-4-picoline vary in substituent positions, halogenation, and additional functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations :

Structural Isomerism: Compounds like this compound and 2-Amino-3-bromo-4-picoline (CAS: 40073-38-9) share the same molecular formula but differ in substituent positions. This positional isomerism significantly impacts reactivity and solubility. For example, the amino group at position 3 in the target compound may enhance hydrogen-bonding interactions compared to analogs with amino groups at position 2 .

Methyl Substitution: 3-Amino-2-bromo-4,6-dimethylpyridine (CAS: 104829-98-3) features two methyl groups, enhancing steric bulk and lipophilicity. This property is advantageous in drug design, where increased membrane permeability is critical .

Physicochemical Properties: 2-Amino-5-bromo-3-picoline (CAS: 3430-21-5) has a well-characterized melting point (88–95°C) and boiling point (250°C), which are critical for purification and handling in laboratory settings . In contrast, data for the target compound’s melting/boiling points are absent in available literature.

Purity and Availability: The target compound and its analogs (e.g., 3-Amino-2-bromo-5-picoline) are available at purities ≥97%, indicating their reliability for high-precision syntheses .

Biologische Aktivität

3-Amino-2-bromo-4-picoline (CAS Number: 126325-50-6) is an organic compound derived from picoline, characterized by a bromine atom at the second position and an amino group at the third position of the pyridine ring. This unique structure imparts significant biological activity, making it a valuable compound in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂ |

| Molar Mass | 187.04 g/mol |

| Density | 1.593 g/cm³ (predicted) |

| Boiling Point | 308 °C (predicted) |

| Flash Point | 140.1 °C |

| pKa | 2.38 (predicted) |

The synthesis of this compound typically involves the bromination of 4-methylpyridine followed by amination. The compound can participate in various chemical reactions, including substitution, oxidation, and coupling reactions, which are crucial for its biological activity. The mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, where the amino group can form hydrogen bonds with active sites, while the bromine atom may facilitate halogen bonding or act as a leaving group in substitution reactions .

Biological Applications

1. Enzyme Inhibition Studies

this compound has been explored for its potential as an enzyme inhibitor. For example, it has been used in studies targeting the p38α MAP kinase pathway, which is involved in inflammatory responses. Research indicates that derivatives of this compound exhibit significant inhibitory activity against p38α MAP kinase, with some variants showing over a hundredfold increase in inhibition compared to baseline controls .

2. Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals aimed at targeting specific biological pathways. Its structural properties allow for modifications that enhance bioactivity against certain diseases, including cancer and inflammatory conditions .

3. Precursor for Bioactive Molecules

As a precursor to bioactive molecules, this compound is instrumental in developing new therapeutic agents. Its ability to undergo further chemical transformations makes it a versatile building block in medicinal chemistry .

Case Study: Inhibition of TNF-α Release

A study demonstrated that derivatives of this compound significantly inhibited lipopolysaccharide (LPS)-stimulated TNF-α release from human whole blood samples. This finding suggests its potential use in treating inflammatory diseases where TNF-α plays a critical role .

Case Study: Synthesis of Pyridinylimidazoles

Research on pyridinylimidazole-type compounds derived from this compound showed enhanced biological activity against p38α MAP kinase inhibitors. The study optimized synthetic routes to improve yields and demonstrated that certain enantiomers exhibited superior potency compared to racemic mixtures .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Amino-2-chloro-4-picoline | Chlorine instead of bromine; different reactivity patterns | Moderate enzyme inhibition |

| 3-Amino-2-fluoro-4-picoline | Fluorine substitution; less polarizable than bromine | Lower bioactivity compared to brominated variant |

| 3-Amino-2-iodo-4-picoline | Iodine substitution; larger size affects interactions | Potentially higher reactivity but lower stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-bromo-4-picoline, and how can intermediates be validated?

- Methodology : Start with bromination of 4-picoline derivatives (e.g., 4-methylpyridine) using N-bromosuccinimide (NBS) under controlled temperature (199–200°C, as observed in analogous brominated pyridines) . Amination can follow via nucleophilic substitution using NH₃/EtOH under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and validate intermediates (e.g., 2-Acetylamino-5-bromo-4-methylpyridine) using GC-MS or HPLC .

- Key Parameters : Boiling points (199–200°C) and density (1.549 g/cm³) of brominated intermediates guide solvent selection and distillation .

Q. How should researchers purify this compound to achieve >95% purity for spectroscopic analysis?

- Methodology : Use fractional distillation (bp ~240°C, based on structurally similar 4-Bromo-3-methylaniline) followed by recrystallization in ethanol/water. Confirm purity via melting point (mp: 80–82°C for analogs) and refractive index (RI: ~1.5620 for brominated pyridines) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Compare δ values for aromatic protons (6.5–8.5 ppm) and methyl groups (2.3–2.5 ppm) with analogs like 5-Bromo-2-picoline .

- IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spec : Confirm molecular ion peak at m/z ~172 (F.W. 172.03 for brominated pyridines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated pyridine derivatives?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NOE effects in NMR) .

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals (e.g., NH₂ vs. CH₃ in crowded regions).

- Reference Standards : Compare with published spectra of structurally similar compounds (e.g., 5-Bromo-2-methylaniline, F.W. 186.05) .

Q. What experimental design principles apply to studying substituent effects on this compound’s reactivity?

- Methodology :

- Control Groups : Synthesize derivatives with varying substituents (e.g., 3-Amino-2-chloro-4-picoline) to isolate electronic/steric effects.

- Kinetic Studies : Monitor reaction rates under varying temperatures (79–240°C) and solvents (polar vs. nonpolar).

- DFT Calculations : Model electron density maps to predict regioselectivity in further functionalization .

Q. How should researchers address safety risks during large-scale synthesis of brominated amines?

- Methodology :

- Risk Codes : Adhere to R-phrases (e.g., R36/37/38 for irritancy) by using closed systems and PPE .

- Thermal Stability : Avoid exceeding flash points (Fp: 79°C for brominated pyridines) during reflux .

- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing reaction yield variations in brominated pyridine synthesis?

- Methodology :

- ANOVA : Compare yields across reaction conditions (temperature, catalyst loading) using triplicate runs.

- Error Analysis : Report standard deviations (±0.5–1.2% for distillation-based purifications) .

- Triangulation : Validate yields via gravimetry, spectroscopy, and chromatography .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodology :

- Detailed Protocols : Document solvent drying methods (e.g., molecular sieves for ethanol) and catalyst activation steps.

- Open Data : Share raw spectral data (e.g., NMR FID files) and crystallography CIFs in supplementary materials .

- Peer Review : Pre-publish methods on preprint platforms for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.